2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine
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Overview
Description
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine: is a derivative of sphingosine, a type of sphingolipid. This compound is primarily used in proteomics research and has a molecular formula of C28H51N3O4 with a molecular weight of 493.72 . It is known for its role as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine involves multiple steps, starting from sphingosine. The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the sphingosine molecule is replaced by an azide ion. The pivaloyl groups are then introduced through esterification reactions using pivaloyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine is primarily used in proteomics research. It serves as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . Additionally, it inhibits calmodulin-dependent enzymes, making it a valuable tool in studying signal transduction pathways and enzyme regulation .
Mechanism of Action
The compound exerts its effects by inhibiting protein kinase C activity and phorbol dibutyrate binding. This inhibition is likely due to the interaction of the azido group with the active site of the enzyme, preventing substrate binding and subsequent enzyme activity. The pivaloyl groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Azido-1-pivaloyl-D-erythro-Sphingosine: This compound is also a derivative of sphingosine and serves as a selective inhibitor of protein kinase C activity.
Sphingosine: The parent compound, which is a key component of sphingolipids and plays a crucial role in cell signaling and membrane structure.
Uniqueness
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine is unique due to the presence of both azido and pivaloyl groups, which confer specific inhibitory properties and enhance its utility in proteomics research. The dual pivaloyl groups may provide increased stability and specificity compared to similar compounds with only one pivaloyl group.
Properties
Molecular Formula |
C28H51N3O4 |
---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
[(E,2S,3R)-2-azido-3-(2,2-dimethylpropanoyloxy)octadec-4-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H51N3O4/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(35-26(33)28(5,6)7)23(30-31-29)22-34-25(32)27(2,3)4/h20-21,23-24H,8-19,22H2,1-7H3/b21-20+/t23-,24+/m0/s1 |
InChI Key |
JLUIQNXSWIOAHS-UVAUYHEJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])OC(=O)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])OC(=O)C(C)(C)C |
Origin of Product |
United States |
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